molecular formula C21H26N2O5S B256244 N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

Cat. No. B256244
M. Wt: 418.5 g/mol
InChI Key: PDICWPNEFZEFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating wakefulness and arousal. BRL-15572 has shown promising results in preclinical studies as a potential treatment for sleep disorders, addiction, and obesity.

Mechanism of Action

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide is a selective antagonist of the orexin-1 receptor, which means it blocks the binding of orexin-A to the receptor. Orexin-A is a neuropeptide that is primarily produced in the hypothalamus and plays a crucial role in regulating wakefulness, arousal, and appetite. By blocking the orexin-1 receptor, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide reduces the activity of orexin-A, leading to decreased wakefulness, reduced food intake, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the activity of orexin-A, leading to decreased wakefulness, reduced food intake, and reduced drug-seeking behavior. It also reduces the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing, which may contribute to its efficacy in reducing drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its selectivity for the orexin-1 receptor. This means that it can specifically target the activity of orexin-A without affecting other neurotransmitter systems. Additionally, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to have a long half-life in vivo, which allows for sustained effects.
One of the limitations of using N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans, which may limit its translation to clinical settings.

Future Directions

There are several potential future directions for research on N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide. One area of interest is its potential as a treatment for sleep disorders, particularly narcolepsy and insomnia. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy.
Another area of interest is its potential as a treatment for addiction, particularly drug addiction. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy.
Additionally, there is potential for N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide to be used in combination with other therapies for the treatment of obesity. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy in combination with other therapies.
Overall, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide shows promising results in preclinical studies as a potential treatment for sleep disorders, addiction, and obesity. Further research is needed to determine its optimal use in humans and its long-term safety and efficacy.

Synthesis Methods

The synthesis of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide involves the reaction of 2-(2-methoxyphenyl)ethylamine with 1-(2,3-dihydro-1-benzofuran-5-yl)piperazine, followed by sulfonation with chlorosulfonic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the primary areas of research is sleep disorders, particularly narcolepsy and insomnia. N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to increase wakefulness and reduce sleep fragmentation in animal models of narcolepsy and insomnia.
Another area of research is addiction, specifically drug addiction. N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been shown to reduce drug-seeking behavior in animal models of cocaine and methamphetamine addiction. This suggests that N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide may be a potential treatment for drug addiction.
Additionally, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been studied as a potential treatment for obesity. Orexin-1 receptor has been implicated in regulating food intake and energy expenditure, and N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to reduce food intake and body weight in animal models of obesity.

properties

Product Name

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C21H26N2O5S/c1-26-19-8-4-3-7-17(19)18(23-11-5-2-6-12-23)14-22-29(24,25)16-9-10-20-21(13-16)28-15-27-20/h3-4,7-10,13,18,22H,2,5-6,11-12,14-15H2,1H3

InChI Key

PDICWPNEFZEFLM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

Canonical SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.